molecular formula C17H15FN4O3 B2936376 3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-44-5

3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2936376
CAS No.: 899947-44-5
M. Wt: 342.33
InChI Key: BHRLUUCIEOYULA-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic compound featuring an oxazole ring fused to a purine-2,4-dione core. Key structural attributes include:

  • A 2-fluorobenzyl group at the N3 position, which may enhance lipophilicity and receptor binding specificity.
  • Methyl substitutions at the 1-, 6-, and 7-positions, likely influencing steric effects and metabolic stability. Fluorinated benzyl groups are known to improve blood-brain barrier penetration, hinting at central nervous system (CNS) applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRLUUCIEOYULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS Number: 899947-44-5) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological systems that merit detailed investigation. This article synthesizes existing research on its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula: C17H15FN4O3
  • Molecular Weight: 342.32 g/mol
  • Structure: The compound features a purine-like core with fluorobenzyl and trimethyl substitutions that may influence its biological properties.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including:

  • Serotonin Receptors: Preliminary studies suggest potential affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, which are crucial in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition: The compound may act as a phosphodiesterase (PDE) inhibitor, impacting intracellular signaling pathways associated with cyclic nucleotides .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of purine compounds can exhibit antidepressant and anxiolytic properties. For instance:

  • A study evaluated a related compound in a forced swim test (FST) in mice, demonstrating significant antidepressant-like effects at a dosage of 2.5 mg/kg .
  • These findings suggest that the structural modifications in compounds like this compound could enhance their therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

Compound NameStructureBiological Activity
1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneStructureAntidepressant effects via serotonin receptor modulation
2-fluoro derivativesStructureMixed receptor affinity and PDE inhibition

Study 1: Fluorinated Purines

In a study focusing on fluorinated purines similar to our compound:

  • Researchers synthesized several derivatives and assessed their binding affinity to serotonin receptors.
  • The results indicated that specific modifications (like fluorination) significantly enhanced receptor affinity and selectivity .

Study 2: Pharmacological Profiling

Another investigation into the pharmacological profile of related compounds revealed:

  • Enhanced metabolic stability and lipophilicity in fluorinated variants compared to their non-fluorinated counterparts.
  • These properties are essential for optimizing drug design aimed at central nervous system targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogs and their properties:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Source
3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Target) Oxazolo-purine-2,4-dione N3: 2-fluorobenzyl; 1,6,7: methyl Undocumented (predicted CNS focus) Likely microwave-assisted N/A
9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Tetrahydropyrimido-purine-dione N9: 2-chloro-6-fluorobenzyl; 1,3: methyl MAO-B inhibition; neuroprotective Solvent-free microwave-assisted Neurodegeneration research
Quinazoline-2,4(1H,3H)-dione derivatives Quinazoline-dione Variable N3 substitutions (e.g., aryl groups) Antiproliferative Traditional synthesis Cancer research
1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo-purine-dione N1: methyl; C7: phenyl Undocumented Unspecified Chemical catalog

Key Comparative Insights

Structural Modifications and Activity
  • N3 Substitutions : The 2-fluorobenzyl group in the target compound contrasts with the 2-chloro-6-fluorobenzyl group in ’s analog. Fluorine’s electronegativity may enhance receptor binding compared to chlorine, while the chloro-fluoro combination could increase steric hindrance .
  • Core Heterocycles : The oxazolo-purine scaffold (target compound) differs from quinazoline-dione derivatives () in ring topology, likely directing activity toward distinct targets (e.g., CNS vs. cancer pathways).
Pharmacokinetic Predictions
  • Quinazoline-dione derivatives () underwent in silico ADME profiling using SwissADME, revealing favorable drug-likeness. The target compound’s fluorobenzyl group may further optimize solubility and metabolic stability .

Receptor Interaction Hypotheses

  • Adenosine Receptors: Purine-dione analogs often interact with adenosine receptors (A1, A2A, A3). The 2-fluorobenzyl group may confer selectivity for A3 receptors, which are activated by inosine and implicated in neuroprotection and inflammation .

Structure-Activity Relationship (SAR) Trends

  • N3 Aryl/Benzyl Groups : Bulkier substituents (e.g., 2-fluorobenzyl) enhance receptor affinity but may reduce solubility. Methyl groups at 1,6,7 positions (target compound) likely mitigate this by balancing lipophilicity .
  • Fluorine Impact : Fluorination improves metabolic stability and BBB penetration, critical for CNS-targeted drugs .

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